N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

Medicinal chemistry ADME optimization Halogen bonding

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide (CAS 1207050-04-1, molecular weight 350.77 g/mol, molecular formula C17H16ClFN2O3) is a synthetic unsymmetrical oxalamide that combines a 3-chloro-4-methylphenyl head group with a 2-(4-fluorophenoxy)ethyl tail group. This precise substitution architecture mediates unique intermolecular interactions (e.g., halogen bonding, hydrophobic contacts) that cannot be replicated by simpler N2-alkyl or N2-benzyl oxalamide congeners, making its explicit cataloguing and experimental validation essential for any discovery program considering this chemical space.

Molecular Formula C17H16ClFN2O3
Molecular Weight 350.77
CAS No. 1207050-04-1
Cat. No. B2381910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
CAS1207050-04-1
Molecular FormulaC17H16ClFN2O3
Molecular Weight350.77
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F)Cl
InChIInChI=1S/C17H16ClFN2O3/c1-11-2-5-13(10-15(11)18)21-17(23)16(22)20-8-9-24-14-6-3-12(19)4-7-14/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23)
InChIKeyZPAKJSMEFNQVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide (CAS 1207050-04-1) Requires Dedicated Scientific Evaluation for Procurement and Selection


N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide (CAS 1207050-04-1, molecular weight 350.77 g/mol, molecular formula C17H16ClFN2O3) is a synthetic unsymmetrical oxalamide that combines a 3-chloro-4-methylphenyl head group with a 2-(4-fluorophenoxy)ethyl tail group. This precise substitution architecture mediates unique intermolecular interactions (e.g., halogen bonding, hydrophobic contacts) that cannot be replicated by simpler N2-alkyl or N2-benzyl oxalamide congeners, making its explicit cataloguing and experimental validation essential for any discovery program considering this chemical space [1].

Why In-Class Oxalamide Analogs Cannot Substitute for N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide in Critical Assays


Oxalamides containing the 3-chloro-4-methylphenyl head group but varying the N2 substituent display divergent biological profiles; for example, N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide (Ro 64-6198) acts as a selective NOP receptor agonist, while the isopropyl analog lacks any validated target engagement [1]. The 2-(4-fluorophenoxy)ethyl tail introduces a distinct electronic and steric signature that alters hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to alkyl, benzyl, or unsubstituted phenethyl tails, rendering direct interchange without confirmatory testing scientifically unsound.

Head-to-Head Evidence Table for N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide (CAS 1207050-04-1) vs. Closest Structural Analogs


Unique N2-(4-Fluorophenoxy)ethyl Tail Confers Distinct Lipophilicity and Metabolic Stability vs. Alkyl-Tailed Oxalamides

The 4-fluorophenoxyethyl substituent significantly increases calculated logP (ClogP ~3.8) relative to simple N2-alkyl oxalamides such as N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide (ClogP ~2.5), which favors membrane permeability but also requires cautious solubility management. The para-fluoro substituent on the phenoxy ring is known in medicinal chemistry literature to enhance metabolic stability by blocking CYP-mediated oxidative metabolism at that position, a benefit absent in non-fluorinated phenethyl analog Ro 64-6198 [1].

Medicinal chemistry ADME optimization Halogen bonding

Demonstrated Antibacterial Activity Against Staphylococcus aureus and Chromobacterium violaceum vs. Untested Structural Analogs

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide exhibited significant in vitro antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Chromobacterium violaceum in phenotypic assays . By contrast, the closest commercially available analog N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide (CAS 1206998-78-8) has not been reported in any antibacterial screen, and the truncated N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide lacks any published bioactivity data whatsoever.

Antimicrobial discovery Phenotypic screening Oxalamide SAR

Elevated Molecular Weight and Topological Polar Surface Area Differentiate This Compound from Fragment-Like Oxalamide Scaffolds

With a molecular weight of 350.77 g/mol, N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide occupies a 'lead-like' physicochemical space (MW 350-400) that is distinct from fragment-like oxalamides such as N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide (MW 254.71) and N1-(3-chloro-4-methylphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide (MW 296.75) . This higher MW corresponds to a greater number of potential intermolecular contacts (hydrogen bonds, π-stacking, halogen bonds), which can drive both potency and selectivity in target-based assays.

Drug-likeness Physicochemical profiling Fragment-based drug discovery

Dual Halogen Substituent Architecture (Cl + F) Enables Halogen Bonding That Is Absent in Non-Halogenated or Mono-Halogenated Oxalamide Congeners

The simultaneous presence of a chlorine atom at the 3-position of the N1-phenyl ring and a fluorine atom at the 4-position of the N2-phenoxy ring creates two distinct halogen-bond donor/acceptor sites [1]. In contrast, N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide carries only the N1 aryl chloride, and Ro 64-6198 carries the N1 aryl chloride but lacks the N2 fluorine. The para-fluorophenoxy group serves as a weak hydrogen-bond acceptor (C-F···H-X interactions) and contributes to orthogonal multipolar interactions that can enhance binding affinity and selectivity for halogen-accepting protein pockets.

Halogen bonding Structure-based design Ligand-receptor interactions

Where N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide Delivers Definitive Value in Research and Industrial Workflows


Antimicrobial Phenotypic Screening and Hit Validation

Leverage the compound's documented antibacterial activity against S. aureus and C. violaceum to benchmark new oxalamide libraries and validate screening assays. The dual Gram-positive/Gram-negative activity profile distinguishes this compound from untested analogs and makes it a suitable positive control for antimicrobial susceptibility testing and mechanism-of-action studies .

Halogen Bonding-Driven Structure-Based Drug Design

Utilize the unique dual-halogen architecture (3-Cl on the N1-phenyl ring and 4'-F on the N2-phenoxyethyl tail) as a pharmacophoric probe for crystallographic fragment screening or computational docking campaigns. The bidentate halogen-bonding motif cannot be replicated by mono-halogenated oxalamides such as Ro 64-6198, making this compound essential for validating halogen-accepting hot spots in target proteins .

Lead-Like Library Expansion for Kinase or GPCR Targets

Deploy this compound as a 'lead-like' scaffold (MW 350.77, ClogP ~3.8) to explore deeper hydrophobic pockets in kinase ATP-binding sites or GPCR orthosteric/allosteric sites that are inaccessible to fragment-like oxalamide analogs (MW < 300). The para-fluorophenoxy tail provides a tangible metabolic stability advantage over non-fluorinated congeners .

SAR Expansion Around the 4-Fluorophenoxy Tail for ADME Optimization

Use this compound as the reference standard for systematic SAR exploration of the N2 substituent, comparing potency, solubility, and microsomal stability against the simpler isopropyl analog (MW 254.71) and the non-fluorinated Ro 64-6198. The ClogP difference (Δ ≈ 1.3 log units) provides a measurable range for fine-tuning lipophilicity without altering the conserved 3-chloro-4-methylphenyl pharmacophore .

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